molecular formula C17H18N2O3 B11489614 3-Benzyl-4-hydroxy-4,5-dimethyl-5-(pyridin-3-yl)-1,3-oxazolidin-2-one

3-Benzyl-4-hydroxy-4,5-dimethyl-5-(pyridin-3-yl)-1,3-oxazolidin-2-one

Cat. No.: B11489614
M. Wt: 298.34 g/mol
InChI Key: OQFOSHMOGBSERQ-UHFFFAOYSA-N
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Description

3-Benzyl-4-hydroxy-4,5-dimethyl-5-(pyridin-3-yl)-1,3-oxazolidin-2-one is a complex organic compound that belongs to the oxazolidinone class. This compound is characterized by its unique structure, which includes a benzyl group, a hydroxyl group, two methyl groups, and a pyridinyl group attached to an oxazolidinone ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-4-hydroxy-4,5-dimethyl-5-(pyridin-3-yl)-1,3-oxazolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be formed by the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.

    Addition of the Pyridinyl Group: The pyridinyl group can be added via a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a pyridinyl boronic acid and a suitable palladium catalyst.

    Hydroxylation and Methylation: The hydroxyl and methyl groups can be introduced through selective hydroxylation and methylation reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-4-hydroxy-4,5-dimethyl-5-(pyridin-3-yl)-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The oxazolidinone ring can be reduced to form an amino alcohol.

    Substitution: The benzyl and pyridinyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic compounds are used in substitution reactions.

Major Products

    Oxidation: Formation of benzyl ketones or aldehydes.

    Reduction: Formation of amino alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Benzyl-4-hydroxy-4,5-dimethyl-5-(pyridin-3-yl)-1,3-oxazolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzyl-4-hydroxy-4,5-dimethyl-5-(pyridin-3-yl)-1,3-oxazolidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the hydroxyl, benzyl, and pyridinyl groups can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-4-hydroxy-4,5-dimethyl-5-(pyridin-2-yl)-1,3-oxazolidin-2-one
  • 3-Benzyl-4-hydroxy-4,5-dimethyl-5-(pyridin-4-yl)-1,3-oxazolidin-2-one
  • 3-Benzyl-4-hydroxy-4,5-dimethyl-5-(quinolin-3-yl)-1,3-oxazolidin-2-one

Uniqueness

The unique combination of functional groups in 3-Benzyl-4-hydroxy-4,5-dimethyl-5-(pyridin-3-yl)-1,3-oxazolidin-2-one imparts specific chemical properties and reactivity that distinguish it from similar compounds. The position of the pyridinyl group (at the 3-position) can influence its electronic and steric properties, affecting its reactivity and interactions with other molecules.

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

3-benzyl-4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C17H18N2O3/c1-16(14-9-6-10-18-11-14)17(2,21)19(15(20)22-16)12-13-7-4-3-5-8-13/h3-11,21H,12H2,1-2H3

InChI Key

OQFOSHMOGBSERQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N(C(=O)O1)CC2=CC=CC=C2)(C)O)C3=CN=CC=C3

Origin of Product

United States

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